molecular formula C21H17BrN2O2 B14984107 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

Katalognummer: B14984107
Molekulargewicht: 409.3 g/mol
InChI-Schlüssel: HLKCSSKUMSPVFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide typically involves the reaction of 5-bromoindole with 2-(1H-indol-3-yl)-2-phenylethylamine and furan-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Vergleich Mit ähnlichen Verbindungen

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the indole, phenylethyl, and furan moieties, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H17BrN2O2

Molekulargewicht

409.3 g/mol

IUPAC-Name

5-bromo-N-[2-(1H-indol-3-yl)-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C21H17BrN2O2/c22-20-11-10-19(26-20)21(25)24-12-16(14-6-2-1-3-7-14)17-13-23-18-9-5-4-8-15(17)18/h1-11,13,16,23H,12H2,(H,24,25)

InChI-Schlüssel

HLKCSSKUMSPVFI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.